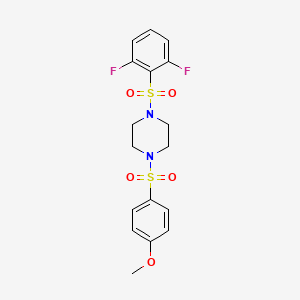
1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
DASA-23 is synthesized with a molar activity of 100.47 ± 29.58 GBq/μmol and radiochemical purity greater than 95% . The synthetic route involves the incorporation of fluorine-18, a radioactive isotope, into the compound. The preparation process is conducted under stringent conditions to ensure high purity and activity. Industrial production methods for DASA-23 are not widely documented, but the synthesis typically involves multiple steps, including the formation of the piperazine ring and subsequent sulfonylation reactions .
Análisis De Reacciones Químicas
DASA-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and piperazine derivatives . The major products formed from these reactions are typically sulfonylated piperazine compounds with varying degrees of fluorination . The specific conditions for these reactions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Aplicaciones Científicas De Investigación
DASA-23 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a PET imaging tracer to study the metabolic pathways of cancer cells . In biology, it helps researchers understand the role of PKM2 in glycolysis and its impact on cancer cell metabolism . In medicine, DASA-23 is used to diagnose and monitor glioblastoma, providing valuable information about tumor location and metabolic activity .
Mecanismo De Acción
DASA-23 exerts its effects by targeting PKM2, an enzyme that catalyzes the final step in glycolysis . PKM2 is preferentially expressed by glioblastoma cells, making it an important biomarker for cancer glycolytic reprogramming . DASA-23 binds to PKM2 and allows for the visualization of its activity using PET imaging . This enables researchers and clinicians to monitor the metabolic activity of tumors and assess the effectiveness of cancer treatments .
Comparación Con Compuestos Similares
DASA-23 is unique in its ability to selectively target PKM2 and provide high-resolution images of tumor metabolism . Similar compounds include other PET radiopharmaceuticals such as 1-((2-fluoro-6-[18F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine derivatives and other PKM2 activators . These compounds share similar chemical structures and mechanisms of action but may differ in their specificity, binding affinity, and imaging capabilities . The uniqueness of DASA-23 lies in its high molar activity, radiochemical purity, and ability to cross the blood-brain barrier, making it particularly effective for imaging brain tumors .
Propiedades
Número CAS |
1186660-17-2 |
|---|---|
Fórmula molecular |
C17H18F2N2O5S2 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
1-(2,6-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18F2N2O5S2/c1-26-13-5-7-14(8-6-13)27(22,23)20-9-11-21(12-10-20)28(24,25)17-15(18)3-2-4-16(17)19/h2-8H,9-12H2,1H3 |
Clave InChI |
WRROVDDBUYSEPX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


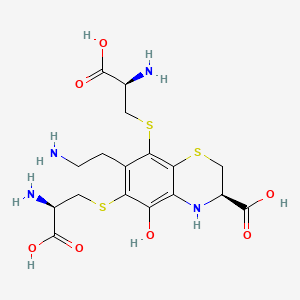
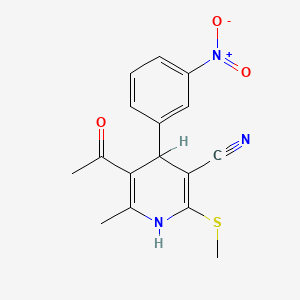

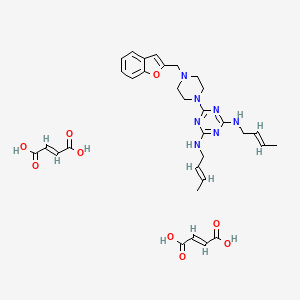
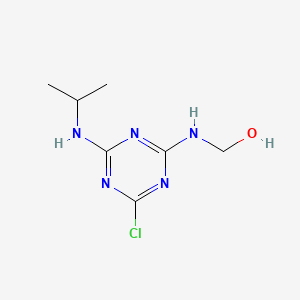
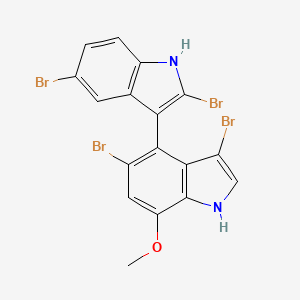
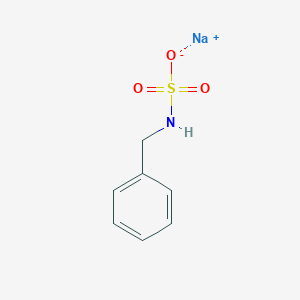
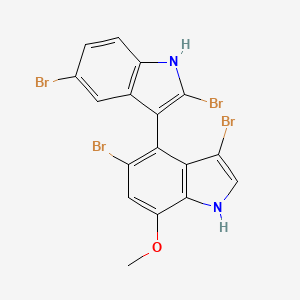
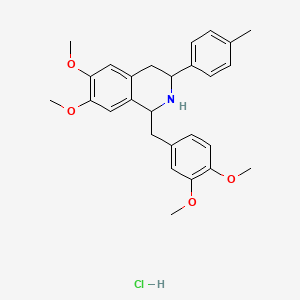
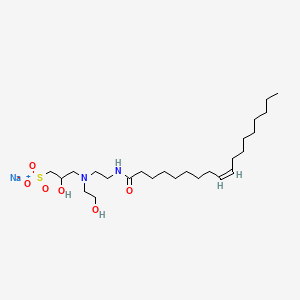
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
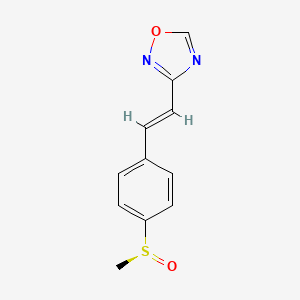
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)

